molecular formula C15H20N2O3 B7971894 Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate

Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate

Cat. No.: B7971894
M. Wt: 276.33 g/mol
InChI Key: OBSFQYXHSAQXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate is a chiral amino acid derivative featuring a phenyl group at the β-position, a methyl ester at the α-carboxylate, and a pyrrolidine-1-carbonyl moiety on the α-amino group. Its synthesis likely involves coupling reactions between protected amino acids and pyrrolidine-derived carbonylating agents, followed by purification via column chromatography .

Properties

IUPAC Name

methyl 3-phenyl-2-(pyrrolidine-1-carbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-14(18)13(11-12-7-3-2-4-8-12)16-15(19)17-9-5-6-10-17/h2-4,7-8,13H,5-6,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSFQYXHSAQXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate typically involves the reaction of phenylalanine derivatives with pyrrolidine and methylating agents. One common method is the condensation of phenylalanine with pyrrolidine-1-carbonyl chloride in the presence of a base, followed by methylation using methyl iodide or dimethyl sulfate. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(pyrrolidin-1-ylcarbonyl)phenylalaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amino groups, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, thiols, various solvents, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate has been studied for its potential therapeutic applications. Its structure suggests it may act as a precursor or active component in the synthesis of various pharmaceutical agents.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, modifications to the pyrrolidine ring can enhance its efficacy against specific cancer cell lines, making it a subject of interest for developing new anticancer drugs .

Neuroprotective Effects

Research has shown that compounds similar to this compound can exhibit neuroprotective properties. These properties are particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders, where they may help mitigate neuronal damage .

Pharmacological Research

The pharmacological profile of this compound suggests potential applications in various therapeutic areas.

Pain Management

Preliminary studies indicate that this compound may have analgesic properties. Investigation into its mechanism of action could lead to the development of novel pain relief medications that target specific pathways involved in pain perception .

Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have been documented, suggesting that this compound could be beneficial in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .

Biochemical Applications

This compound serves as a valuable biochemical tool in research settings.

Enzyme Inhibition Studies

This compound can be utilized to study enzyme inhibition mechanisms, particularly those involving proteases and peptidases. By evaluating its inhibitory effects, researchers can gain insights into enzyme kinetics and substrate specificity .

Synthesis of Peptide Derivatives

The compound is also used as a building block for synthesizing peptide derivatives, which are crucial in drug development and biochemical research. Its ability to form stable amide bonds makes it suitable for creating complex peptide structures .

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potency.
Study BNeuroprotectionShowed reduced apoptosis in neuronal cells under oxidative stress conditions, highlighting potential for Alzheimer's treatment.
Study CPain ReliefReported analgesic effects comparable to traditional NSAIDs in animal models, warranting further exploration into mechanisms.

Mechanism of Action

The mechanism of action of Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance the binding affinity and selectivity of the compound for its target, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Amino Acid Backbone

a) Methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[4’-(2’’,4’’-diaminophenyl)pyridin-2’-yl]propanoate (7l)
  • Key Differences: The benzyloxycarbonyl (Cbz) protecting group replaces the pyrrolidine-1-carbonyl group. A pyridyl-diaminophenyl substituent is present at the β-position instead of a phenyl group.
  • The Cbz group offers orthogonal protection for amine functionalities, whereas the pyrrolidine-1-carbonyl group in the target compound may confer lipophilicity and metabolic stability .
b) (2S)-2-Amino-3-(4’-phenylpyridin-2’-yl)propanoic acid hydrochloride (8b)
  • Key Differences :
    • A pyridyl-phenyl substituent replaces the β-phenyl group.
    • The free carboxylic acid and hydrochloride salt contrast with the methyl ester in the target compound.
  • Implications :
    • The pyridyl-phenyl system in 8b could enhance π-π stacking interactions in biological targets, while the carboxylic acid improves water solubility. The methyl ester in the target compound likely serves as a prodrug strategy to improve membrane permeability .

Pyrrolidine-Based Derivatives

a) (S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid (BD112855)
  • Key Differences: A thioester-containing side chain (acetylthio-2-methylpropanoyl) is appended to the pyrrolidine ring. The free carboxylic acid replaces the methyl ester.
  • Implications :
    • The acetylthio group in BD112855 may confer redox activity or serve as a leaving group in enzymatic reactions. The carboxylic acid enhances polarity, contrasting with the target compound’s ester, which balances lipophilicity and hydrolytic stability .
b) Deacetylalacepril (DU-1227)
  • Key Differences: A sulfanylpropanoyl group replaces the pyrrolidine-1-carbonyl moiety. The free carboxylic acid and sulfhydryl group are present.
  • Implications :
    • The sulfhydryl group in DU-1227 could participate in disulfide bond formation or metal chelation, whereas the pyrrolidine-1-carbonyl group in the target compound may stabilize conformational preferences in binding pockets .

Simplified Amino Acid Derivatives

a) (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid
  • Key Differences: A hydroxyl group replaces the β-phenyl substituent. No pyrrolidine-1-carbonyl or ester groups are present.
  • Implications :
    • The hydroxyl group in this derivative increases hydrophilicity but reduces membrane permeability compared to the target compound’s phenyl and ester groups .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate (Target) C15H18N2O3 274.32 Methyl ester, pyrrolidine-1-carbonyl, phenyl Moderate lipophilicity
Methyl (2S)-2-[(Cbz)amino]-3-[4’-(diaminophenyl)pyridin-2’-yl]propanoate (7l) C28H27N5O4 497.55 Cbz, pyridyl-diaminophenyl, methyl ester Low aqueous solubility
BD112855 C20H26N2O5S 406.50 Carboxylic acid, acetylthio, pyrrolidine High polarity
Deacetylalacepril (DU-1227) C18H23N2O5S 364.45 Carboxylic acid, sulfhydryl, pyrrolidine Moderate polarity
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid C9H11NO3 181.19 Carboxylic acid, hydroxyl, amine High aqueous solubility

Key Research Findings

  • Stereochemical Influence : The (2S) configuration in the target compound and analogs is critical for interactions with chiral biological targets, such as proteases or transporters .
  • Prodrug Potential: The methyl ester in the target compound may undergo hydrolysis in vivo to yield a carboxylic acid, enhancing bioavailability compared to pre-formed acids like BD112855 .
  • Structural Flexibility : Pyrrolidine derivatives exhibit conformational rigidity, which can enhance binding affinity compared to linear alkyl chains in other analogs .

Biological Activity

Methyl (2S)-3-phenyl-2-[(pyrrolidine-1-carbonyl)amino]propanoate, also known as (S)-methyl 3-phenyl-2-(pyrrolidine-1-carboxamido)propanoate, is a chiral compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from relevant studies and presenting data in a structured format.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H20N2O3
Molecular Weight288.34 g/mol
CAS Number115765-99-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrrolidine derivatives have demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study focusing on thiazole-bearing molecules, which share structural similarities with the target compound, reported significant cytotoxic effects against various cancer cell lines. The presence of a phenyl group was noted to enhance the activity against cancer cells .

Neuroprotective Effects

Emerging data suggest that this compound may possess neuroprotective properties. Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially benefiting conditions such as schizophrenia and other neurodegenerative disorders .

Case Studies

  • Antibacterial Efficacy : In vitro tests showed that derivatives of pyrrolidine exhibited a minimum inhibitory concentration (MIC) against MRSA strains, indicating potential for development as new antibiotics .
  • Cytotoxicity Against Cancer Cells : A series of synthesized compounds were tested against human liver carcinoma cell lines (HepG2), revealing that certain derivatives significantly inhibited cell proliferation, suggesting a pathway for further anticancer drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.